Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a methyl ester and an amide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring, a common motif in many biologically active molecules, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Methyl Ester Group: The carboxyl group on the thiophene ring is esterified using methanol in the presence of an acid catalyst.
Amide Formation: The phenylcyclopentyl group is introduced via an amide bond formation. This can be achieved by reacting the corresponding acid chloride with the amine derivative of the phenylcyclopentyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
Medicinally, thiophene derivatives are known for their pharmacological activities. This compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given the biological activities associated with similar structures.
Industry
In the industrial sector, this compound might be used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells, due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism of action of Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting enzyme activity or receptor function. The thiophene ring can participate in electron transfer processes, which is crucial in its role in organic electronics.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: Similar in structure but with an amino group instead of the amide.
Thiophene-2-carboxylate derivatives: Various substitutions on the thiophene ring can lead to compounds with different properties and applications.
Uniqueness
Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate is unique due to the combination of the phenylcyclopentyl group and the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions in biological systems and particular electronic characteristics in materials science applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 3-[(1-phenylcyclopentanecarbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-22-16(20)15-14(9-12-23-15)19-17(21)18(10-5-6-11-18)13-7-3-2-4-8-13/h2-4,7-9,12H,5-6,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJABKDPFYZNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.